1-(5-Bromopyridin-2-yl)-3-(2-thiophen-2-ylethyl)thiourea
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Overview
Description
Preparation Methods
The synthesis of HI-443 involves the reaction of 2-(2-thiophene)ethylamine with 2-(5-bromopyridyl)isothiocyanate under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and temperature control .
Chemical Reactions Analysis
HI-443 undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
HI-443 exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1, inhibiting its activity and preventing the replication of the virus . The compound targets specific amino acid residues in the enzyme’s active site, leading to conformational changes that disrupt its function . This mechanism is particularly effective against strains of the virus that have developed resistance to other non-nucleoside reverse transcriptase inhibitors .
Comparison with Similar Compounds
. Similar compounds include:
N-[1-(1-furoylmethyl)]-N’-[2-(thiazolyl)]thiourea: This compound has shown potency against non-nucleoside reverse transcriptase inhibitor-resistant human immunodeficiency virus isolates and exhibits greater potency than HI-443 in some cases.
Nevirapine: A well-known non-nucleoside reverse transcriptase inhibitor, nevirapine is less effective against resistant strains compared to HI-443.
Delavirdine: Another non-nucleoside reverse transcriptase inhibitor, delavirdine has a similar mechanism of action but is less potent against resistant strains.
HI-443 stands out due to its broad-spectrum activity against various strains of human immunodeficiency virus, including those resistant to other non-nucleoside reverse transcriptase inhibitors .
Properties
CAS No. |
258340-15-7 |
---|---|
Molecular Formula |
C12H12BrN3S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-thiophen-2-ylethyl)thiourea |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-3-4-11(15-8-9)16-12(17)14-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H2,14,15,16,17) |
InChI Key |
GAIBJCKASOWHGH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Synonyms |
HI 443 HI-443 N'-(2-(2-thiophene)ethyl)-N'-(2-(5-bromopyridyl))thiourea PHI 443 PHI-443 PHI443 |
Origin of Product |
United States |
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